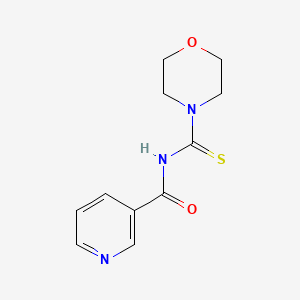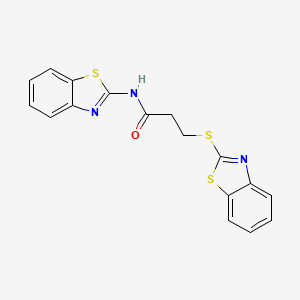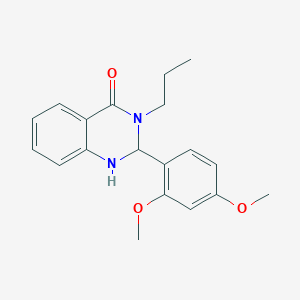![molecular formula C16H13Br2IN2O4 B10898129 N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B10898129.png)
N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and 4-iodo-3-methoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Iodo-3-methoxybenzohydrazide: Another precursor used in the synthetic route.
Quinones: Oxidation products of the target compound.
Uniqueness
N’~1~-[(E)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-4-IODO-3-METHOXYBENZOHYDRAZIDE is unique due to its combination of halogen atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13Br2IN2O4 |
|---|---|
Molekulargewicht |
584.00 g/mol |
IUPAC-Name |
N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-iodo-3-methoxybenzamide |
InChI |
InChI=1S/C16H13Br2IN2O4/c1-24-11-5-8(3-4-10(11)19)16(23)21-20-7-9-6-12(25-2)15(22)14(18)13(9)17/h3-7,22H,1-2H3,(H,21,23)/b20-7+ |
InChI-Schlüssel |
VYNIOIKPPUPYTK-IFRROFPPSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)OC)I |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10898065.png)
![5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10898071.png)
![N'-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10898073.png)
![N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898075.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone](/img/structure/B10898079.png)
![4-{3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10898080.png)
![10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10898084.png)

![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10898102.png)

![(2Z)-2-[2-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10898115.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one](/img/structure/B10898122.png)
![(5Z)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10898139.png)
